molecular formula C14H15N3O4S2 B2449204 Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-13-7

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2449204
CAS No.: 392318-13-7
M. Wt: 353.41
InChI Key: JVALFIIZUGGIGF-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from solvents to flavorings . The presence of the methoxybenzamido and thiadiazolyl groups suggests that this compound may have unique properties compared to simple ethyl acetate.

Scientific Research Applications

Antitumor Activities

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has shown significant potential in antitumor activities. A study by Almasirad et al. (2016) reported its effectiveness against SKOV-3 human tumor cell lines, indicating its potential as a cytotoxic agent. The compound induced apoptosis in these cells, demonstrating its mechanism of action in combating tumor cells (Almasirad et al., 2016).

Anticonvulsant Properties

Research has indicated the promise of 1,3,4-thiadiazole derivatives, a category that includes this compound, in anticonvulsant applications. A study conducted by the medicinal chemistry department of NUPh developed and evaluated such derivatives for their anticonvulsive activities, demonstrating significant potential in this area (Sych et al., 2018).

Antimicrobial and Antifungal Properties

Compounds in the 1,3,4-thiadiazole family have been evaluated for their antimicrobial and antifungal activities. Tang et al. (2019) found that some derivatives exhibited good activities against various pathogens, including antibacterial activity against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, and antiviral activity against tobacco mosaic virus. This suggests the potential use of this compound in similar applications (Tang et al., 2019).

Glutaminase Inhibition for Cancer Therapy

Derivatives of 1,3,4-thiadiazole, like this compound, have been explored as glutaminase inhibitors. Shukla et al. (2012) synthesized and evaluated analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide as glutaminase inhibitors, demonstrating their potential in cancer therapy by inhibiting the growth of human lymphoma cells both in vitro and in vivo (Shukla et al., 2012).

Alpha-Glucosidase Inhibition for Diabetes Management

A study by Saeedi et al. (2020) on 5-arylisoxazole-1,3,4-thiadiazole hybrids, which include derivatives like this compound, found significant alpha-glucosidase inhibitory activity. This suggests its potential application in the management of type 2 diabetes (Saeedi et al., 2020).

Mechanism of Action

Target of Action

The primary target of Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to bacterial cell death .

Mode of Action

This compound interacts with its target enzyme by binding to its active site. The compound’s binding affinity is influenced by the presence of a hydroxyl group substituted on the benzene ring . The higher the binding affinity, the more effective the compound is at inhibiting the enzyme’s activity .

Biochemical Pathways

Upon binding to the enzyme UDP-N-acetylmuramate/L-alanine ligase, this compound inhibits the synthesis of peptidoglycan. This disruption in the peptidoglycan biosynthesis pathway leads to a weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and ultimately leading to cell lysis .

Result of Action

The result of this compound’s action is the death of bacterial cells. By inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of the bacterial cell wall. This leads to cell lysis and the death of the bacteria .

Properties

IUPAC Name

ethyl 2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-4-6-10(20-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVALFIIZUGGIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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